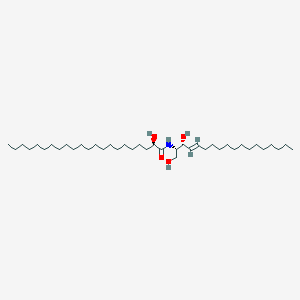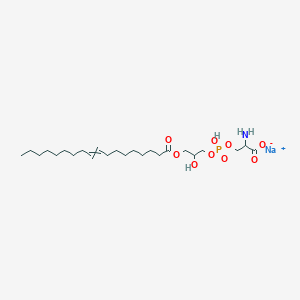
4-Amino-4,4-dideuteriobutanoic acid
Descripción general
Descripción
4-Amino-4,4-dideuteriobutanoic acid, also known as D4-ABA, is an amino acid derivative . It is a labelled analogue of 4-Aminobutyric Acid, which is an important inhibitory neurotransmitter . The molecular formula of this compound is C4H9NO2 and it has a molecular weight of 105.13 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Amino-4,4-dideuteriobutanoic acid consists of a four-carbon chain with an amino group at one end and a carboxylic acid group at the other . The presence of two deuterium atoms at the fourth carbon atom distinguishes it from its non-labelled analogue .Physical And Chemical Properties Analysis
Amino acids, including 4-Amino-4,4-dideuteriobutanoic acid, are generally soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether . They can act as both acids and bases due to their amphoteric nature .Aplicaciones Científicas De Investigación
Enzymatic Activity and Inhibition
- 4-Amino-4,4-dideuteriobutanoic acid is studied as a potential substrate for gamma-aminobutyric acid aminotransferase, an enzyme responsible for the degradation of gamma-aminobutyric acid, a key inhibitory neurotransmitter in the brain (Silverman & Levy, 1981).
Biocatalytic Synthesis
- The compound is involved in the stereoselective synthesis of amino acids using a systems biocatalysis approach, including a biocatalytic one-pot cyclic cascade combining aldol reaction and transamination (Hernández et al., 2017).
Synthesis and Structure Analysis
- There is significant research on the synthesis and structural analysis of 4-amino-4,4-dideuteriobutanoic acid and its derivatives, which are of interest due to their pharmacological properties (Vasil'eva et al., 2016).
- Studies also focus on molecular docking and quantum chemical computations to understand the compound's properties and potential applications (Charanya et al., 2020).
Biochemical Analyses
- 4-Amino-4,4-dideuteriobutanoic acid is also used in biochemical studies, including the development of assays for its detection and quantification in various formulations, contributing to a deeper understanding of its biochemical behavior and applications (De Marco et al., 1989).
Isotope Labeling Studies
- This compound is used in isotope labeling studies to explore biochemical pathways and reactions. For example, deuterium labeling has been used to study its biotransformation and metabolism (Callery et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-4,4-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutyric-4,4-d2 Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)

![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)







![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

